molecular formula C16H13ClN4O3 B8546594 5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde

5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde

Cat. No.: B8546594
M. Wt: 344.75 g/mol
InChI Key: CDCPIPMMQLITBP-UHFFFAOYSA-N
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Description

5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrido[3,2-d]pyrimidine core, which is known for its biological activity, and a furan-2-carbaldehyde moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-4-morpholinopyridine with suitable reagents can lead to the formation of the pyrido[3,2-d]pyrimidine core.

    Introduction of the Furan-2-carbaldehyde Moiety: The furan-2-carbaldehyde group can be introduced through a formylation reaction, where the pyrido[3,2-d]pyrimidine intermediate is treated with formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrido[3,2-d]pyrimidine core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)furan-2-carboxylic acid.

    Reduction: 5-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-d]pyrimidine Derivatives: These compounds share the pyrido[3,2-d]pyrimidine core and exhibit similar biological activities.

    Furan-2-carbaldehyde Derivatives: Compounds with the furan-2-carbaldehyde moiety are known for their reactivity and versatility in chemical synthesis.

Uniqueness

5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde is unique due to the combination of the pyrido[3,2-d]pyrimidine core and the furan-2-carbaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde

InChI

InChI=1S/C16H13ClN4O3/c17-16-19-12-7-10(13-2-1-11(9-22)24-13)8-18-14(12)15(20-16)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2

InChI Key

CDCPIPMMQLITBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CC(=C3)C4=CC=C(O4)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 mL round bottom flask, 4-(7-bromo-2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine (1.0 g, 0.00303 mol; prepared as described in Scheme 7A) and 5-formyl-2-furanylboronic acid (0.38 g, 0.00273 mol), sodium carbonate (0.64 g, 0.00606 mol) toluene (5 mL), EtOH (5 mL) and water (5 mL) were added. The reaction vessel was degassed with nitrogen for 5-10 min. To the same reaction mixture, Pd(PPh3)2Cl2 (0.106 g, 0.0001515 mol) was added and again degassed with nitrogen for 5-10 min. The reaction mixture was stirred at 90° C. for 2 h. The reaction mixture was cooled and diluted with chloroform. The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was removed under the reduced pressure to afford the crude product. The crude product was purified using column chromatography (60-120 silica gel, chloroform) to yield the desired product as a yellow solid [0.48 g, 46%]. 1H NMR (300 MHz, CDCl3): δ 9.77 (s, 1H), 9.12 (d, J=2.1 Hz, 1H), 8.34 (d, J=2.1 Hz, 1H), 7.40 (d, J=3.6 Hz, 1H), 7.11 (d, J=3.6 Hz, 1H), 4.50 (brs, 4H), 3.91-3.88 (m, 4H); LC-MS (ESI): Calculated mass: 344.1; Observed mass: 345.0 (RT: 1.39 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
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5 mL
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reactant
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5 mL
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reactant
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5 mL
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solvent
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0.106 g
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catalyst
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 50 mL round bottom flask, 4-(7-bromo-2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine (0.5 g, 0.0015 mol—Preparation 3), 5-formyl-2-furanylboronic acid (0.21 g, 0.0015 mol), sodium carbonate (0.32 g, 0.003 mol), toluene (20 mL), ethanol (10 mL) and water (5 mL) were added. The reaction vessel was degassed with N2 for 5-10 minutes. To the same reaction mixture, Pd(PPh3)2Cl2 (0.053 g, 0.000075 mol) was added and again degassed with N2 for 5-10 minutes. The reaction mixture was stirred at 95° C. for 2 hours. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was removed under reduced pressure to afford the crude product. The crude product was purified by column chromatography (60-120 silica gel, 60% ethyl acetate in n-hexane) to yield the desired product (0.38 g, 72%). 1H NMR (300 MHz, CDCl3): δ 9.77 (s, 1H), 9.12 (d, J=2.1 Hz, 1H), 8.34 (d, J=2.1 Hz, 1H), 7.40 (d, J=3.6 Hz, 1H), 7.11 (d, J=3.6 Hz, 1H), 4.50 (br s, 4H), 3.91-3.88 (m, 4H): LC-MS (ESI): Calculated mass: 344.0; Observed mass [M+H]+: 345.0 (RT=1.39 min).
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0.5 g
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0.21 g
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0.32 g
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20 mL
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5 mL
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10 mL
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solvent
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0.053 g
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Reaction Step Two
Yield
72%

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